molecular formula C9H6F4O B1302156 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone CAS No. 845823-06-5

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone

Cat. No.: B1302156
CAS No.: 845823-06-5
M. Wt: 206.14 g/mol
InChI Key: GMGYOGJDXAFXGX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of trifluoromethyl and fluoro substituents on the aromatic ring, which impart unique chemical and physical properties. It is commonly used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluoro-4-methylbenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of trifluoroacetic acid and other oxidized products.

    Reduction: Formation of 2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanol.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of agrochemicals, materials science, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of trifluoromethyl and fluoro groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone
  • 2,2,2-Trifluoro-1-(3-chloro-4-methylphenyl)ethanone
  • 2,2,2-Trifluoro-1-(3-fluoro-4-ethylphenyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone is unique due to the specific arrangement of trifluoromethyl and fluoro substituents on the aromatic ring. This structural configuration imparts distinct chemical reactivity and physical properties compared to similar compounds. The presence of both trifluoromethyl and fluoro groups can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGYOGJDXAFXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374624
Record name 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845823-06-5
Record name 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845823-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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